molecular formula C12H11N3O2 B14793941 4-Nitro-1-(3-phenylprop-2-enyl)pyrazole

4-Nitro-1-(3-phenylprop-2-enyl)pyrazole

Cat. No.: B14793941
M. Wt: 229.23 g/mol
InChI Key: VVYAXTAUAUBTED-UHFFFAOYSA-N
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Description

4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole is an organic compound with the molecular formula C12H11N3O2 It is a member of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-nitro-1H-pyrazole with cinnamaldehyde in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed:

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of 4-amino-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenylprop-2-en-1-yl group may facilitate binding to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

    4-Nitro-1H-pyrazole: Lacks the phenylprop-2-en-1-yl group, resulting in different chemical and biological properties.

    1-Phenyl-3-(4-nitrophenyl)-2-propen-1-one: Contains a similar nitro group but differs in the overall structure and reactivity.

    4-Nitro-1-phenyl-1H-pyrazole: Similar core structure but lacks the extended phenylprop-2-en-1-yl substituent.

Uniqueness: 4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole is unique due to the combination of its nitro group and phenylprop-2-en-1-yl substituent, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

4-nitro-1-(3-phenylprop-2-enyl)pyrazole

InChI

InChI=1S/C12H11N3O2/c16-15(17)12-9-13-14(10-12)8-4-7-11-5-2-1-3-6-11/h1-7,9-10H,8H2

InChI Key

VVYAXTAUAUBTED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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